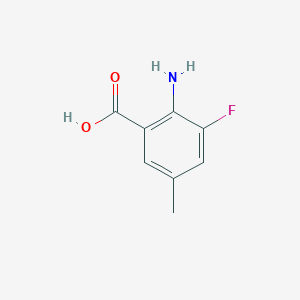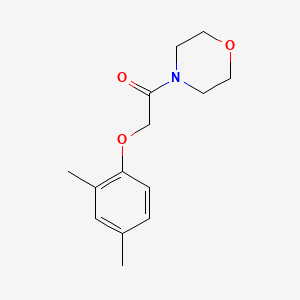![molecular formula C9H16N4O2 B6232053 tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis CAS No. 1239589-57-1](/img/new.no-structure.jpg)
tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis is a specialized organic compound often utilized in chemical synthesis and research. With its distinctive cyclobutyl and azido groups, this compound has garnered interest for its applications in various scientific domains, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis typically involves several steps:
Cyclobutyl precursor formation: : The initial step usually entails the preparation of a cyclobutyl derivative, which can be obtained through cyclization reactions involving suitable reactants under controlled conditions.
Introduction of the azido group: : The azido group is often introduced through nucleophilic substitution reactions, wherein a leaving group on the cyclobutyl precursor is replaced with an azide ion, typically using sodium azide.
Carbamate formation: : The final step involves the addition of the tert-butyl carbamate group. This is usually achieved through a reaction between the azido-cyclobutyl derivative and tert-butyl isocyanate under mild conditions.
Industrial Production Methods: In an industrial setting, these synthetic steps are optimized for scale-up, ensuring high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis can undergo several types of chemical reactions:
Oxidation: : The azido group can be oxidized to form nitro or other oxidative derivatives under suitable conditions.
Reduction: : Reduction of the azido group leads to the formation of amines, often using hydrogenation or metal-catalyzed processes.
Substitution: : The compound can participate in nucleophilic substitution reactions where the azido group is replaced by various nucleophiles.
Oxidation: : Uses reagents like hydrogen peroxide or other oxidizing agents under controlled temperature and pH.
Reduction: : Involves catalysts like palladium on carbon or nickel, under hydrogen atmosphere.
Substitution: : Uses nucleophiles like amines, thiols, or phosphines in aprotic solvents at moderate temperatures.
Major Products Formed: The major products depend on the reaction type:
Oxidation: : Nitro-cyclobutyl derivatives
Reduction: : Cyclobutyl amine derivatives
Substitution: : Cyclobutyl derivatives with various functional groups replacing the azide.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis is used as a building block for synthesizing more complex molecules, particularly in the development of cyclic and polycyclic compounds.
Biology: Biologically, this compound is studied for its potential to modify biomolecules through click chemistry, enabling the formation of stable bioconjugates for research purposes.
Medicine: In medicinal chemistry, it serves as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it finds applications in the synthesis of novel materials, including polymers and specialty chemicals, due to its reactive azido and carbamate groups.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis in chemical reactions involves the azido group's high reactivity, which can participate in cycloaddition and nucleophilic substitution reactions. The compound's molecular targets include various electrophiles, enabling it to form stable bonds with a wide range of reactants.
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate: : Similar in structure but lacks the azido group's reactivity.
tert-Butyl N-[(1s,3s)-3-bromocyclobutyl]carbamate: : Features a bromine atom instead of an azide, affecting its reactivity and applications.
Uniqueness: The presence of the azido group in tert-butyl N-[(1s,3s)-3-azidocyclobutyl]carbamate, cis imparts unique reactivity, particularly in click chemistry applications, making it a versatile intermediate in synthetic organic chemistry
Properties
CAS No. |
1239589-57-1 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(3-azidocyclobutyl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-4-7(5-6)12-13-10/h6-7H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
PIQCNSBWEGUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




